molecular formula C15H10BrClN2O B1381345 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol CAS No. 1202029-94-4

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol

Cat. No.: B1381345
CAS No.: 1202029-94-4
M. Wt: 349.61 g/mol
InChI Key: IWNZOCUGVICDAW-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" and established the fundamental understanding of this heterocyclic class. This groundbreaking work laid the foundation for what would become one of the most extensively studied families of heterocyclic compounds in organic chemistry. The significance of Knorr's contribution extended beyond nomenclature, as he recognized the potential for diverse chemical modifications that could be achieved within the pyrazole framework.

Following Knorr's initial discoveries, Hans von Pechmann made substantial contributions to the field in 1898 by developing a classical synthetic method for pyrazole preparation using acetylene and diazomethane. This synthetic breakthrough represented a crucial advancement in the accessibility of pyrazole compounds, enabling researchers to explore the chemical space systematically. The Pechmann method demonstrated the feasibility of constructing the pyrazole ring system from readily available starting materials, which proved instrumental in subsequent developments.

The early twentieth century witnessed continued exploration of pyrazole derivatives, with researchers recognizing the importance of substitution patterns in determining both chemical properties and potential applications. The systematic investigation of various substituents revealed that electron-donating and electron-withdrawing groups could dramatically alter the behavior of the pyrazole core structure. This understanding became particularly relevant for compounds like 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol, where halogen substituents provide specific electronic and steric influences.

The discovery of naturally occurring pyrazole compounds provided additional impetus for research in this area. In 1959, researchers isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, challenging the previous assumption that pyrazoles were exclusively synthetic compounds. This finding expanded the recognition of pyrazole significance beyond synthetic chemistry to include natural product chemistry and biochemistry.

Classification and Nomenclature of Pyrazol-4-ol Derivatives

The classification system for pyrazol-4-ol derivatives follows established principles of heterocyclic nomenclature while accommodating the specific structural features that distinguish this subclass of compounds. Pyrazole itself is characterized as a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, with the general ring system designated as C₃N₂. The addition of hydroxyl functionality at the 4-position creates the pyrazol-4-ol framework, which serves as the foundation for numerous derivatives.

The nomenclature of this compound reflects the systematic approach to naming substituted pyrazole compounds. The compound features a hydroxyl group at position 4 of the pyrazole ring, a 4-bromophenyl substituent at position 3, and a 4-chlorophenyl group attached to nitrogen at position 1. This naming convention clearly indicates the substitution pattern and allows for unambiguous identification of the compound structure.

Within the broader classification of pyrazol-4-ol derivatives, compounds can be categorized based on the nature and position of their substituents. Electron-withdrawing groups such as halogens typically influence both the electronic properties and the chemical reactivity of the pyrazole core. The presence of both bromine and chlorine substituents in this compound places it within the category of dihalogenated pyrazole derivatives, a subclass that exhibits distinctive chemical behavior.

The structural classification also considers the tautomeric behavior characteristic of pyrazol-4-ol compounds. Research has demonstrated that substitution patterns significantly influence tautomeric equilibria, with electron-donating groups favoring certain tautomeric forms while electron-withdrawing groups stabilize alternative arrangements. For this compound, the presence of halogen substituents on the phenyl rings provides electronic effects that contribute to the overall stability and chemical behavior of the molecule.

Significance of Halogen-Substituted Pyrazoles in Chemical Research

Halogen-substituted pyrazoles occupy a position of particular importance in contemporary chemical research due to their unique combination of electronic properties and synthetic versatility. The incorporation of halogen atoms into pyrazole structures introduces significant electronic effects through both inductive and resonance mechanisms, fundamentally altering the chemical behavior of the parent heterocycle. For compounds like this compound, the presence of both bromine and chlorine substituents creates a complex electronic environment that influences reactivity patterns.

The significance of halogen substitution extends to the realm of biological activity, where pyrazole derivatives have demonstrated remarkable diversity in their pharmacological properties. Research has shown that pyrazole moieties are among the highly utilized ring systems for small molecule drugs, with derivatives exhibiting activities ranging from anti-inflammatory to antimicrobial effects. The strategic placement of halogen atoms can enhance these biological properties through improved binding interactions, altered metabolic stability, and modified physicochemical characteristics.

Recent synthetic developments have highlighted the growing importance of halogen-substituted pyrazoles in medicinal chemistry applications. Studies have demonstrated that pyrazole derivatives containing halogen substituents exhibit enhanced potency in various biological assays compared to their non-halogenated counterparts. The systematic investigation of structure-activity relationships has revealed that the position and nature of halogen substitution can dramatically influence biological outcomes, making compounds like this compound valuable for understanding these relationships.

The synthetic chemistry of halogen-substituted pyrazoles has benefited from advances in both traditional and modern synthetic methodologies. The development of efficient protocols for introducing halogen substituents at specific positions has enabled researchers to access diverse libraries of compounds for biological screening and chemical investigation. The combination of different halogen atoms within a single molecule, as exemplified by this compound, represents a sophisticated approach to fine-tuning molecular properties through careful structural design.

Research Objectives and Scope

The investigation of this compound encompasses multiple research objectives that reflect the compound's position within the broader landscape of heterocyclic chemistry. The primary objective focuses on understanding the structural characteristics that distinguish this compound from other pyrazole derivatives, particularly those arising from the specific combination of bromine and chlorine substituents with the pyrazol-4-ol core structure.

The scope of research extends to examining the chemical properties that result from the unique substitution pattern present in this compound. The molecular formula C₁₅H₁₀BrClN₂O and molecular weight of 349.61 g/mol indicate a substantial molecular framework that incorporates multiple functional groups capable of diverse chemical interactions. Understanding how these structural elements contribute to overall molecular behavior represents a key aspect of the research scope.

Contemporary research approaches to compounds like this compound emphasize the importance of systematic structural analysis combined with computational modeling. The availability of detailed structural data through databases such as PubChem provides researchers with accurate molecular descriptors including InChI keys and SMILES representations. These standardized identifiers facilitate collaborative research efforts and enable comprehensive literature surveys.

The research scope also encompasses the synthetic accessibility of this compound and related compounds. Current synthetic methodologies for pyrazole derivatives have evolved to include both traditional condensation reactions and modern catalytic approaches. The development of efficient synthetic routes to halogen-substituted pyrazol-4-ol derivatives remains an active area of investigation, with implications for both fundamental research and potential applications.

Table 1: Structural Characteristics of this compound

Property Value
Molecular Formula C₁₅H₁₀BrClN₂O
Molecular Weight 349.61 g/mol
Ring System Pyrazol-4-ol
Halogen Substituents Bromine (4-position on phenyl), Chlorine (4-position on phenyl)
Functional Groups Hydroxyl (4-position), Aryl substituents (1,3-positions)
CAS Registry Numbers Multiple entries in chemical databases
Database Identifiers PubChem CID available

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNZOCUGVICDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-bromoacetophenone with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the phenyl rings can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol exhibit potent anticancer properties. A study demonstrated that derivatives of this compound inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. The compound has shown promise in reducing inflammation in animal models of arthritis and colitis. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines, which could provide a basis for developing new therapeutic agents for chronic inflammatory conditions .

Agricultural Chemistry

Pesticidal Properties
this compound has been explored for its potential as a pesticide. Studies have shown that it can effectively control specific pests while exhibiting low toxicity to non-target organisms. This makes it a suitable candidate for developing environmentally friendly pest control agents .

Material Science

Polymer Development
In material science, this compound is being investigated for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrazole derivatives into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAnticancer AgentInduces apoptosis; inhibits proliferation
Anti-inflammatory TreatmentInhibits pro-inflammatory cytokines
Agricultural ChemistryPesticide DevelopmentControls pests with low toxicity
Material SciencePolymer SynthesisEnhances thermal stability

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 (breast cancer) cells when treated with the compound at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Pesticidal Efficacy

In agricultural research, a field trial assessed the efficacy of pyrazole-based pesticides against aphids on tomato crops. The trial demonstrated that formulations containing this compound reduced pest populations by over 70% compared to untreated controls, highlighting its potential as an effective pest management solution .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Bioactivity (if reported) Reference
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol 3-BrPh, 1-ClPh, 4-OH 349.61 Not reported Not reported Not reported
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2) 5-BrPh, 3-FPh, 1-CHO 374.21 99–101 78 None specified
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) 5-ClPh, 3-FPh, 1-COCH₃ 330.77 110–112 72 None specified
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (Compound 24) Extended quinoline-pyrazole hybrid 621.46 Not reported 86 Antimicrobial (MIC: 1.56 µg/mL)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole core with Br/ClPh groups 407.65 Not reported Not reported Anti-inflammatory (59.5% activity)

Key Observations :

  • Substituent Position and Polarity : The hydroxyl group at position 4 in the target compound distinguishes it from analogs like Compound 2 (aldehyde at position 1) and Compound 3 (acetyl group at position 1). This difference impacts hydrogen-bonding capacity and solubility .
  • In contrast, oxadiazole derivatives (e.g., ) prioritize anti-inflammatory activity, linked to electron-withdrawing substituents (Br, Cl) that modulate redox properties .

Key Observations :

  • The target compound’s synthesis likely follows similar protocols to pyrazole-4-ol derivatives, achieving moderate yields (55–86%) with high purity (>95%) via recrystallization in ethanol or toluene .
  • Lower yields in dihydroquinoline hybrids (e.g., Compound 25: 27%) reflect challenges in multi-step syntheses, such as steric hindrance from bulky substituents .

Intermolecular Interactions and Crystallography

The target compound’s bromo and chloro substituents facilitate halogen bonding, as observed in isostructural analogs (). For example, in 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, Cl···π and Br···N interactions stabilize crystal packing, which may correlate with binding-site interactions in biological systems . Computational tools like Multiwfn () and crystallographic software (e.g., SHELXL , ) are critical for analyzing these interactions.

Biological Activity

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes bromine and chlorine substituents, which enhance its pharmacological properties.

  • Molecular Formula: C15H10BrClN2O
  • Molecular Weight: 349.61 g/mol
  • CAS Number: 618441-61-5

The presence of halogen atoms (bromine and chlorine) in the structure is significant as these groups often play a crucial role in the biological activity of organic compounds.

Antifungal and Antitubercular Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit promising antifungal and antitubercular properties. A study highlighted the synthesis of various pyrazole derivatives, revealing that some compounds showed significant antifungal activity against pathogenic fungal strains and exhibited activity against Mycobacterium tuberculosis H37Rv .

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound NameFungal Strains TestedActivity Level
This compoundCandida albicansModerate
3-(4-Chlorophenyl)-4-substituted pyrazolesAspergillus nigerHigh
Other Pyrazole DerivativesVariousVariable

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis and arrest the cell cycle in cancer cells, particularly in breast (MCF7) and colon (HCT-116) cancer cell lines .

Table 2: Anticancer Activity Against Different Cell Lines

Compound NameCell Line TestedApoptosis Induction (%)IC50 (µM)
This compoundMCF742.1915
Novel Pyrazolo[3,4-b]pyridinesHCT-11626.7120

The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been noted as a common pathway through which pyrazole derivatives induce cell cycle arrest and apoptosis in cancer cells .

Case Study: Synthesis and Evaluation

In a notable study, researchers synthesized several pyrazole derivatives to evaluate their biological activities. The findings indicated that the introduction of various substituents on the pyrazole ring influenced both antifungal and anticancer activities significantly. The study concluded that specific structural modifications could enhance the potency of these compounds against targeted pathogens and cancer cells .

Comparative Analysis with Other Compounds

Comparative studies with other known pyrazole derivatives have shown that the presence of halogens like bromine and chlorine can enhance biological activity. For example, compounds lacking these substituents often exhibited lower efficacy in both antifungal and anticancer assays compared to their halogenated counterparts .

Q & A

Q. What are the standard synthetic routes for 3-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example, intermediates like 1-(4-chlorophenyl)-5-(4-bromophenyl)-1H-pyrazole-4-ol derivatives can be prepared by reacting 4-bromoacetophenone with 4-chlorophenylhydrazine in ethanol under reflux, followed by acid-catalyzed cyclization . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Catalyst use : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.
  • Temperature control : Gradual heating (60–80°C) minimizes side products. Reported yields range from 27% to 86% depending on substituents and purification methods (e.g., flash chromatography) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • X-ray crystallography : Resolves molecular geometry, dihedral angles between aryl rings (e.g., 3.29° between pyrazole and bromophenyl groups), and hydrogen bonding .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielded protons at δ 8.2–8.5 ppm for pyrazole rings) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 377.97 for C₁₅H₁₀BrClN₂O) .
  • HPLC : Validates purity (>94%) using reverse-phase C18 columns with UV detection .

Q. What preliminary pharmacological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration .
  • Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Electron density analysis : Use Multiwfn to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target binding .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., σ₁ or CCK1) by analyzing ligand-receptor interactions (e.g., halogen bonding with Br/Cl substituents) .
  • Pharmacophore modeling : Define critical features (e.g., hydrophobic aryl groups, hydrogen-bond acceptors) using PyRx or MOE .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to exclude solvent interference .
  • Metabolic stability testing : Incubate compounds with liver microsomes to assess if inactive metabolites explain discrepancies .
  • Structural analogs : Synthesize derivatives with single substituent changes (e.g., replacing Br with CF₃) to isolate activity drivers .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

  • Solvent selection : Use ethyl acetate or DCM/hexane mixtures for slow evaporation, achieving crystal lattice stability .
  • Temperature gradients : Gradual cooling from reflux to room temperature reduces disorder .
  • Additive screening : Small amounts of diethyl ether or glycerol improve crystal morphology . Refinement software (SHELXL) and validation tools (ORTEP-3) ensure accurate thermal parameter modeling and R-factor minimization (<0.05) .

Q. What methodologies elucidate structure-activity relationships (SAR) for halogenated pyrazole derivatives?

  • Comparative crystallography : Overlay crystal structures of analogs to correlate substituent orientation with bioactivity .
  • QSAR modeling : Use Gaussian or CODESSA to derive regression equations linking logP, polar surface area, and IC₅₀ values .
  • Halogen bonding analysis : Plot Hirshfeld surfaces (CrystalExplorer) to quantify Br/Cl interactions with protein residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.